Pemirolast potassium
概要
説明
Pemirolast potassium is a compound synthesized for the treatment of conditions such as asthma. It is produced through a series of chemical reactions starting from ethyl cyanoacetate and sodium azide to obtain ethyl(5-tetrazol)acetate. This compound is then condensed with 2-amino-3-methylpyridine to obtain the final product, which upon cyclization and formation of the potassium salt, yields pemirolast potassium (Xiang Hong, 2003).
Synthesis Analysis
The synthesis of pemirolast potassium involves the reaction of ethyl cyanoacetate with triethyl orthoformate to produce ethyl (ethoxymethylene) cyanoacetate. This intermediate reacts with 2-amino-3-methylpyridine and sodium azide, followed by the formation of the potassium salt. This procedure has been simplified to increase the overall yield to about 30-48% (Zou Pei, 2002); (Xuan Yun, 2003).
Molecular Structure Analysis
The molecular structure of pemirolast potassium is derived from its synthesis pathway, involving cyclization and potassium salt formation. The structure features a tetrazole ring, which is a common motif in pharmaceuticals for its bioactive properties. Detailed structural analysis is crucial for understanding its reactivity and interaction with biological molecules.
Chemical Reactions and Properties
Pemirolast potassium undergoes various chemical reactions due to its functional groups. The tetrazole ring and amino group contribute to its reactivity. Its stability under different conditions, such as hydrolysis, heat, light, and oxidation, has been extensively studied, showing degradation primarily under alkaline and oxidative conditions (S. A. Weshahy et al., 2015).
科学的研究の応用
Allergic Conjunctivitis Treatment
Scientific Field: Ophthalmology
Methods of Application: An ophthalmic solution containing levocabastine with Pemirolast Potassium is used . In a study, a novel delivery system of Pemirolast Potassium-loaded gellan gum in situ gel was established for allergic conjunctivitis therapy .
Results: Clinical trials have found that the ophthalmic solution may be more effective in alleviating symptoms than levocabastine alone . The in situ gels showed good stability over a period of three months and exhibited good sustained release ability . They were highly efficient in suppressing the inflammatory symptoms and improving the ocular bioavailability .
SARS-CoV-2 Spike Protein Disruption
Methods of Application: Molecular dynamics calculations were executed on the Summit supercomputer . By simulating compounds with FDA or similar regulatory approval, the authors found 4 interfacial molecules that could potentially disrupt the SARS-CoV-2 interface with ACE-2 receptors .
Results: The 4 candidate interfacial molecules included Pemirolast, suggesting that such small molecules could mitigate SARS-CoV-2 infection .
Asthma Treatment
Methods of Application: While the specific methods of application in the context of asthma are not detailed in my current resources, typically, medications like Pemirolast would be administered orally or via inhalation .
Prophylaxis of Pulmonary Hypersensitivity Reactions
Hay Fever Treatment
Methods of Application: While the specific methods of application in the context of hay fever are not detailed in my current resources, typically, medications like Pemirolast would be administered orally .
Prophylaxis of Drug-Induced Pulmonary Hypersensitivity Reactions
Safety And Hazards
Pemirolast potassium is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician .
将来の方向性
There are ongoing researches on Pemirolast potassium. For example, a study has been conducted to establish a novel delivery system of pemirolast potassium-loaded gellan gum in situ gel in allergic conjunctivitis therapy . Another study investigated the synergistic effect of Pemirolast potassium on carrier management and strain release for high-performance inverted perovskite solar cells .
特性
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMVKSMGBDRONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69372-19-6 (Parent) | |
Record name | Pemirolast potassium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100299089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046623 | |
Record name | Pemirolast potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pemirolast potassium | |
CAS RN |
100299-08-9 | |
Record name | Pemirolast potassium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100299089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemirolast potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pemirolast Potassium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEMIROLAST POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497A17OUUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。